molecular formula C5H11NaO3S B13175281 Sodium 2-(propan-2-yloxy)ethane-1-sulfinate

Sodium 2-(propan-2-yloxy)ethane-1-sulfinate

Cat. No.: B13175281
M. Wt: 174.20 g/mol
InChI Key: WBHFSGUVMJOEQP-UHFFFAOYSA-M
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Description

Sodium 2-(propan-2-yloxy)ethane-1-sulfinate: is an organosulfur compound with the molecular formula C5H11NaO3S . This compound is known for its versatility in various chemical reactions and its utility in synthetic organic chemistry. It is often used as a reagent in the formation of sulfonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate can be synthesized through the reaction of 2-(propan-2-yloxy)ethane-1-sulfinic acid with sodium hydroxide . The reaction typically occurs in an aqueous medium at room temperature. The general reaction scheme is as follows:

2-(propan-2-yloxy)ethane-1-sulfinic acid+sodium hydroxidesodium 2-(propan-2-yloxy)ethane-1-sulfinate+water\text{2-(propan-2-yloxy)ethane-1-sulfinic acid} + \text{sodium hydroxide} \rightarrow \text{this compound} + \text{water} 2-(propan-2-yloxy)ethane-1-sulfinic acid+sodium hydroxide→sodium 2-(propan-2-yloxy)ethane-1-sulfinate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form a variety of sulfonyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

    Sulfonates: Formed through oxidation reactions.

    Sulfides: Formed through reduction reactions.

    Sulfonyl Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate is used as a building block in the synthesis of various organosulfur compounds. It is particularly valuable in the formation of sulfonyl chlorides, sulfonamides, and sulfonyl hydrazides, which are important intermediates in organic synthesis.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. These modifications can help in studying the structure and function of biomolecules.

Medicine: this compound is used in the synthesis of pharmaceutical compounds, particularly those containing sulfonyl functional groups. These compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also used as a reagent in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 2-(propan-2-yloxy)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can undergo oxidation, reduction, or substitution reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

  • Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate
  • Sodium 2-(phenylthio)ethane-1-sulfinate
  • Sodium 2-(methylthio)ethane-1-sulfinate

Comparison: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in organic synthesis. Its propan-2-yloxy group provides steric hindrance, which can influence the outcome of reactions and the formation of specific products.

Properties

Molecular Formula

C5H11NaO3S

Molecular Weight

174.20 g/mol

IUPAC Name

sodium;2-propan-2-yloxyethanesulfinate

InChI

InChI=1S/C5H12O3S.Na/c1-5(2)8-3-4-9(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1

InChI Key

WBHFSGUVMJOEQP-UHFFFAOYSA-M

Canonical SMILES

CC(C)OCCS(=O)[O-].[Na+]

Origin of Product

United States

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